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Trial Aspect Detailed Findings

Study Design Multicenter, open-label, single-arm, phase 2 study in patients with advanced/metastatic
cholangiocarcinoma and FGFR2 fusions/rearrangements post gemcitabine-based

therapy. [1] [2]

Patient
Population

108 patients received Infigratinib (125 mg orally, once daily for 21 days of a 28-day

cycle). [1]

| Primary Endpoint: Objective Response Rate (ORR) | • 23.1% (25 of 108 patients) as assessed by

blinded independent central review (BICR). [1] • Breakdown: 1 complete response (CR) and 24 partial

responses (PR). [1] | | Other Efficacy Endpoints | • Disease Control Rate (DCR): 75.4% (83.3% in

patients with FGFR2 fusions only). [2] • Median Progression-Free Survival (PFS): 5.8 months (95% CI,

4.3 to 7.6 months). [2] | | Common Treatment-Emergent Adverse Events (All Grade) |

Hyperphosphataemia (72.1%-83%), stomatitis (29.5%-59%), fatigue (36.1%-43%), alopecia (26.2%-41%).

[1] [2] | | Notable Ocular Toxicity | • Central serous retinopathy-like events: 17% of patients (mostly Grade

1-2). [1] • Dry eyes: 34% of patients. [1] |

Experimental Protocol & Methodology
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For a clear understanding of the trial conduct, here are the key methodological details:

Patient Selection: Adults with locally advanced or metastatic cholangiocarcinoma, confirmed FGFR2
fusions or rearrangements, and disease progression after at least one prior gemcitabine-containing

regimen. [1] [2] FGFR alterations were identified through local or central Clinical Laboratory
Improvement Amendments (CLIA)-certified testing. [2]

Dosing Regimen: Infigratinib 125 mg was administered orally once daily for 21 consecutive days,
followed by a 7-day break, forming a 28-day treatment cycle. [1] [2] Treatment continued until disease

progression, unacceptable toxicity, or patient withdrawal. [1]
Efficacy Assessment: Tumor response was evaluated radiologically according to Response
Evaluation Criteria in Solid Tumors (RECIST) version 1.1. [1] [2] Assessments were performed at
baseline and then every 8 weeks using CT or MRI of the chest, abdomen, and pelvis. [1] The primary

endpoint of Objective Response Rate (ORR) was confirmed by a Blinded Independent Central
Review (BICR). [1]

Safety Assessment: Adverse events were monitored throughout the treatment period and for 30
days after the last dose and were graded according to the Common Terminology Criteria for
Adverse Events (CTCAE), version 4.03. [2]

Comparative Efficacy with Other FGFR Inhibitors

A 2023 review provided a comparative context for Infigratinib's performance against other FDA-approved

FGFR inhibitors for cholangiocarcinoma. The following table presents this comparative data.

Therapy Objective Response Rate (ORR) Median Overall Survival (mOS)

Infigratinib 23.1% [3] 3.8 months [3]

Futibatinib 35.8% [3] 21.1 months [3]

Pemigatinib 35.5% [3] 21.1 months [3]

> Important Note on Interpretation: This comparative data comes from a review article that cross-

compares separate clinical trials. Direct comparisons should be made with caution as differences in trial

design, patient populations, and time of analysis can significantly influence outcomes. The median overall

survival for infigratinib appears notably low in this comparison, and referring to the primary source [1] is

crucial for accurate interpretation.
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Mechanism of Action and Signaling Pathway

Infigratinib is a selective, ATP-competitive oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2,

and 3. [1] [4] The following diagram illustrates the FGFR signaling pathway and the drug's mechanism.
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The pathway highlights how Infigratinib acts directly at the source of the pathophysiological cause of

FGFR2 fusion-driven cholangiocarcinoma by inhibiting the phosphorylation of FGFR and attenuating

downstream signaling involved in cell proliferation and survival. [4]

Conclusion for Research and Development

The mature results from the NCT02150967 trial established that Infigratinib has promising clinical activity

and a manageable safety profile in a specific molecular subset of cholangiocarcinoma, leading to its FDA

approval. [1] This underscores the importance of biomarker-driven therapy in oncology.

Clinical Relevance: This trial provided pivotal evidence that targeting FGFR2 fusions is a valid
therapeutic strategy for a disease with limited options after first-line chemotherapy. [1] [2]

Safety Monitoring: While the safety profile was manageable, it necessitates proactive monitoring for
known class effects, particularly hyperphosphatemia, stomatitis, and ocular toxicities like central

serous retinopathy. [1]
Future Directions: The development of Infigratinib highlights a trend in drug development where a

single agent is investigated across multiple indications driven by the same molecular target. Research
is ongoing to explore its efficacy in other FGFR-driven conditions, including skeletal dysplasias like

achondroplasia. [5] [6] [7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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